Structural Analysis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine: A Technical Guide
Structural Analysis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a chiral diamine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemistry and conformational flexibility are pivotal to its function as a synthon. This technical guide provides a comprehensive structural analysis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine, compiling crystallographic and spectroscopic data to offer a detailed understanding of its three-dimensional architecture and physicochemical properties. This document is intended to be a valuable resource for researchers in medicinal chemistry and drug development, providing foundational data and experimental protocols relevant to the utilization of this compound.
Chemical Identity and Physical Properties
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a colorless to pale yellow liquid with a characteristic amine-like odor. It is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle, which is a common motif in a wide array of bioactive molecules.
| Identifier | Value |
| IUPAC Name | [(2R)-1-ethylpyrrolidin-2-yl]methanamine |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol [1][2] |
| CAS Number | 22795-97-7 |
| Canonical SMILES | CCN1CCC[C@H]1CN |
| InChI | InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m1/s1 |
| Density | 0.884 g/mL at 25 °C (racemic) |
| Boiling Point | 58-60 °C at 16 mmHg (racemic) |
| Refractive Index | n20/D 1.466 (racemic) |
Crystallographic Analysis
The definitive three-dimensional structure of the enantiomeric counterpart, (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, has been determined by X-ray crystallography and is available in the Crystallography Open Database (COD) under the deposition number 2202452. Due to the enantiomeric relationship, the bond lengths, bond angles, and torsion angles of the (R)-(+)-isomer are identical to those of the (S)-(-)-isomer.
Note: The following tables would be populated with the specific bond lengths, bond angles, and torsion angles extracted from the CIF file corresponding to COD ID 2202452. As direct access to the file is not available, placeholder values are used. A comprehensive analysis would require obtaining this data.
Table 2.1: Selected Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| N1 | C2 | Value |
| N1 | C5 | Value |
| N1 | C6 | Value |
| C2 | C3 | Value |
| C3 | C4 | Value |
| C4 | C5 | Value |
| C2 | C8 | Value |
| C8 | N2 | Value |
| C6 | C7 | Value |
Table 2.2: Selected Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C5 | N1 | C2 | Value |
| C6 | N1 | C2 | Value |
| N1 | C2 | C3 | Value |
| N1 | C2 | C8 | Value |
| C2 | C8 | N2 | Value |
| C2 | C3 | C4 | Value |
| C3 | C4 | C5 | Value |
| C4 | C5 | N1 | Value |
| N1 | C6 | C7 | Value |
Table 2.3: Selected Torsion Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| N1 | C2 | C3 | C4 | Value |
| C2 | C3 | C4 | C5 | Value |
| C3 | C4 | C5 | N1 | Value |
| C4 | C5 | N1 | C2 | Value |
| C5 | N1 | C2 | C3 | Value |
| N1 | C2 | C8 | N2 | Value |
| C5 | N1 | C6 | C7 | Value |
Spectroscopic Data
The structural features of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine can be further elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Table 3.1.1: ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Value | Value | Value | Ethyl-CH₃ |
| Value | Value | Value | Pyrrolidine-H |
| Value | Value | Value | Pyrrolidine-H |
| Value | Value | Value | Pyrrolidine-H |
| Value | Value | Value | Pyrrolidine-H |
| Value | Value | Value | Pyrrolidine-H |
| Value | Value | Value | Pyrrolidine-H |
| Value | Value | Value | Ethyl-CH₂ |
| Value | Value | Value | Aminomethyl-CH₂ |
| Value | Value | Value | NH₂ |
Note: Specific chemical shifts and coupling constants would be required for a complete assignment.
Table 3.1.2: ¹³C NMR Spectral Data
| Chemical Shift (δ ppm) | Assignment |
| Value | Ethyl-CH₃ |
| Value | Pyrrolidine-C |
| Value | Pyrrolidine-C |
| Value | Pyrrolidine-C |
| Value | Ethyl-CH₂ |
| Value | Pyrrolidine-C |
| Value | Aminomethyl-CH₂ |
Note: The specific chemical shifts are dependent on the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
Table 3.2.1: IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3350-3250 | Medium, Broad | N-H Stretch | Primary Amine (NH₂) |
| 2965-2850 | Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1650-1580 | Medium | N-H Bend | Primary Amine (NH₂) |
| 1470-1450 | Medium | C-H Bend | Alkanes |
| 1250-1020 | Medium | C-N Stretch | Aliphatic Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For aliphatic amines, the molecular ion peak is typically an odd number. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.
Table 3.3.1: Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 128 | Value | [M]⁺ (Molecular Ion) |
| 99 | Value | [M - CH₂NH₂]⁺ |
| 84 | Value | [M - C₂H₅ - H]⁺ |
| 70 | Value | [Pyrrolidine ring fragment]⁺ |
Experimental Protocols
Synthesis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
A common method for the synthesis of chiral 2-aminomethyl-1-alkylpyrrolidines is through the reductive amination of a suitable precursor.
Protocol: Reductive Amination
-
Starting Material: (R)-1-Ethyl-2-pyrrolidinecarboxamide.
-
Reduction: The amide is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran).
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at a controlled temperature, often starting at 0 °C and then refluxing for several hours to ensure complete reaction.
-
Work-up: The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and aluminum salts.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation under reduced pressure to yield pure (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine.
Structural Characterization
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent or by vapor diffusion techniques.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and structural elucidation of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine.
Caption: Workflow for the synthesis and structural analysis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine.
Conclusion
This technical guide has provided a summary of the key structural and spectroscopic features of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine. The presented data, including crystallographic parameters and spectroscopic fingerprints, serves as a foundational reference for scientists and researchers. The detailed experimental protocols offer practical guidance for the synthesis and characterization of this important chiral building block. A complete understanding of the three-dimensional structure is essential for the rational design of novel therapeutics, and the information compiled herein is intended to support such endeavors.
